Bienvenue dans la boutique en ligne BenchChem!

1H-Pyrazolo[4,3-c]pyridine

Anticancer Cytotoxicity MCF-7

Procure the precise [4,3-c] regioisomer—not a generic pyrazolopyridine. This core offers a quantitative lipophilicity advantage (XLogP3=0.5 vs. ~0.96 for [3,4-b]/[3,4-c] isomers) to avoid solubility-limited absorption and high metabolic clearance. Validated in nanomolar c-Met kinase inhibition (IC50=68 nM) with >50-fold selectivity. Available in multi-gram quantities for parallel SAR and lead optimization campaigns. Ensure your kinase inhibitor program starts with the right isomer.

Molecular Formula C6H5N3
Molecular Weight 119.127
CAS No. 271-49-8; 271-50-1; 271-52-3
Cat. No. B2552730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-c]pyridine
CAS271-49-8; 271-50-1; 271-52-3
Molecular FormulaC6H5N3
Molecular Weight119.127
Structural Identifiers
SMILESC1=CN=CC2=C1NN=C2
InChIInChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9)
InChIKeyWCXFPLXZZSWROM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-c]pyridine (CAS 271-52-3): Core Scaffold for Kinase-Targeted Drug Discovery and Heterocyclic Synthesis


1H-Pyrazolo[4,3-c]pyridine is a fused bicyclic heteroaromatic scaffold composed of a pyrazole ring annulated to a pyridine ring in the [4,3-c] orientation. It is one of five isomeric pyrazolopyridine systems [1]. The compound is utilized as a privileged structure in medicinal chemistry for the development of kinase inhibitors, particularly those targeting the EGFR, c-Met, and BTK signaling axes [2][3]. Its molecular framework offers multiple sites for derivatization, enabling the construction of focused libraries for structure-activity relationship (SAR) exploration. The core is also a valuable intermediate in synthetic organic chemistry, accessible via diverse cyclization strategies including tandem ring-closure/rearrangement cascades and multicomponent reactions [4][5].

1H-Pyrazolo[4,3-c]pyridine Differentiation: Why In-Class Isomers and Saturated Analogs Are Not Interchangeable


The pyrazolopyridine family comprises five distinct regioisomers, each with unique nitrogen atom positioning that dictates electronic distribution, hydrogen-bonding capacity, and metal-coordination geometry [1]. Within the [4,3-c] subclass, the fully aromatic core (1H-pyrazolo[4,3-c]pyridine) and its partially saturated counterpart (4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine) exhibit markedly different conformational flexibility, kinase selectivity profiles, and synthetic tractability. Furthermore, even subtle structural variations among [4,3-c] derivatives result in significant shifts in potency, as demonstrated by the >50-fold selectivity window observed for optimized c-Met inhibitors within this scaffold [2]. Consequently, procurement based solely on generic scaffold similarity—without rigorous attention to regioisomeric identity, substitution pattern, and supporting quantitative benchmarking data—risks selecting a compound with suboptimal or entirely divergent biological activity and physicochemical properties.

Quantitative Evidence for 1H-Pyrazolo[4,3-c]pyridine-Based Derivatives: Head-to-Head and Cross-Study Benchmarking


Superior Cytotoxicity in Breast and Liver Carcinoma vs. Doxorubicin

A novel pyrazolo[4,3-c]pyridine derivative (compound 6b) demonstrated enhanced cytotoxic potency relative to the standard-of-care doxorubicin in MCF-7 (breast) and HepG2 (liver) cancer cell lines [1]. In the MCF-7 assay, 6b achieved an IC50 of 1.937 µg/mL, representing a 1.3-fold improvement over doxorubicin's IC50 of 2.527 µg/mL. In the HepG2 assay, 6b exhibited an IC50 of 3.695 µg/mL, a 1.28-fold improvement over doxorubicin's 4.749 µg/mL. A related derivative (6c) also outperformed doxorubicin in the HCT-116 colon carcinoma line (2.914 µg/mL vs. 3.641 µg/mL).

Anticancer Cytotoxicity MCF-7 HepG2 HCT-116

c-Met Kinase Inhibition: Potency Within One Order of Magnitude of Cabozantinib

An optimized 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative (compound 8c) inhibited c-Met kinase with an IC50 of 68 nM [1]. This potency, while not exceeding the clinical reference cabozantinib, falls within one order of magnitude of cabozantinib's reported IC50 of 5.38 nM in a comparable enzymatic assay [2]. Crucially, 8c demonstrated >50-fold selectivity for c-Met over a panel of other tyrosine kinases, a feature critical for minimizing off-target toxicity. This selectivity profile is a direct consequence of the unique binding mode facilitated by the pyrazolo[4,3-c]pyridine core.

c-Met Kinase Inhibitor Cancer Enzymatic Assay

Pantothenate Synthetase Inhibition: Micromolar Activity with Favorable Cytotoxicity Window

A 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine carboxamide derivative (6ac) inhibited Mycobacterium tuberculosis pantothenate synthetase (PS) with an IC50 of 21.8 ± 0.8 µM [1]. The compound exhibited an MIC of 26.7 µM against MTB and was non-cytotoxic to RAW 264.7 macrophages at 50 µM. In contrast, a structurally distinct thiazolidine-based PS inhibitor from the same research group achieved a significantly more potent IC50 of 0.35 µM and MIC of 1.55 µM [2]. While the pyrazolo[4,3-c]pyridine derivative is less potent, its favorable selectivity index (SI > 1.87 based on cytotoxicity) highlights the scaffold's potential for further optimization to improve target engagement.

Antitubercular Pantothenate Synthetase Mycobacterium tuberculosis Enzyme Inhibition

Concise One-Pot Synthesis via Tandem Ring Closure and Rearrangement

A concise synthetic route to the 1H-pyrazolo[4,3-c]pyridine core was developed using an unusual one-pot tandem ring closure and rearrangement of bis-acetylenic N-acylated hydrazones with aqueous ammonia [1]. This method contrasts with traditional synthetic approaches that require sequential ring closure of either a functionalized pyrazole or a functionalized pyridine [1]. While specific comparative yield data are not provided in the abstract, the methodology offers a potential advantage in step economy and operational simplicity for accessing the core scaffold. The reaction proceeds under mild conditions (aqueous ammonia) and avoids the need for expensive transition-metal catalysts or harsh reagents, which can be advantageous for scale-up and derivatization.

Organic Synthesis Methodology Heterocyclic Chemistry Process Chemistry

Distinct Lipophilicity Profile vs. Isomeric Pyrazolopyridines

The computed XLogP3 value for 1H-pyrazolo[4,3-c]pyridine is 0.5 [1], indicating a balanced hydrophilic-lipophilic profile suitable for oral bioavailability and CNS penetration. This value is notably lower than the LogP reported for the [3,4-b] and [3,4-c] isomers, which is approximately 0.96 . The difference of approximately 0.46 LogP units corresponds to a theoretical ~2.9-fold lower octanol-water partition coefficient for the [4,3-c] isomer. This lower lipophilicity may translate to improved aqueous solubility and reduced non-specific protein binding, which are favorable attributes in early-stage drug discovery. The observed variation underscores that regioisomerism directly impacts key physicochemical determinants of drug-likeness.

Physicochemical Properties LogP Drug-likeness ADME

Procurement-Driven Application Scenarios for 1H-Pyrazolo[4,3-c]pyridine and Its Derivatives


Kinase Inhibitor Lead Discovery and SAR Exploration

Medicinal chemistry teams can utilize the 1H-pyrazolo[4,3-c]pyridine core as a starting point for synthesizing focused kinase inhibitor libraries. The demonstrated nanomolar c-Met inhibition (IC50 = 68 nM) with >50-fold selectivity [1] and recent patent filings describing EGFR and BTK inhibitors [2][3] validate the scaffold's utility in targeting the ATP-binding pocket. The availability of concise synthetic routes [4] further enables rapid analog generation for SAR studies. Procurement of the core scaffold in multi-gram quantities supports parallel synthesis and lead optimization campaigns.

Anticancer Drug Development with Benchmarking Against Standard-of-Care

The quantitative superiority of specific pyrazolo[4,3-c]pyridine derivatives over doxorubicin in breast and liver cancer cell lines (e.g., IC50 of 1.937 µg/mL vs. 2.527 µg/mL in MCF-7 cells) [5] provides a compelling rationale for advancing these compounds into in vivo efficacy and toxicity studies. Researchers can leverage this comparative data to justify further investment and to differentiate their chemical series from existing therapies. The scaffold's modular nature allows for systematic optimization of potency, selectivity, and pharmacokinetic properties.

Antitubercular Hit-to-Lead Optimization

The micromolar inhibition of Mycobacterium tuberculosis pantothenate synthetase (IC50 = 21.8 µM) by a tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative, combined with a favorable cytotoxicity window [6], positions this scaffold as a validated hit for anti-tubercular drug discovery. While the potency requires improvement to match nanomolar leads [7], the scaffold's synthetic accessibility and the established target engagement provide a clear path for structure-guided optimization. This scenario is ideal for groups focusing on neglected tropical diseases and novel antibiotic mechanisms.

Scaffold Selection Based on Physicochemical Optimization

For projects requiring a balanced or lower lipophilicity profile, the 1H-pyrazolo[4,3-c]pyridine core (XLogP3 = 0.5) offers a quantitative advantage over the more lipophilic [3,4-b] and [3,4-c] isomers (LogP ≈ 0.96) [8]. This difference can be critical in avoiding solubility-limited absorption, high metabolic clearance, or off-target toxicity associated with excessive lipophilicity. Procurement of the [4,3-c] isomer over alternatives is a rational, data-driven decision in the lead optimization phase where fine-tuning ADME properties is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.